Cas no 144851-63-8 (2,6-Difluoro-3-methylaniline)

2,6-Difluoro-3-methylaniline 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluoro-3-methylaniline
- 3-Amino-2,4-difluorotoluene, 2,6-Difluoro-m-toluidine
- 2,6-Difluoro-3-methyl-aniline
- EN300-115864
- DTXSID40566998
- F81219
- JS-4368
- Z1203583074
- ZMNJSSZHDRBGNN-UHFFFAOYSA-N
- SCHEMBL3725651
- SB75450
- 144851-63-8
- SY228018
- Benzenamine, 2,6-difluoro-3-methyl-
- AKOS006342680
- MFCD06660182
- DB-226873
- UFA85163
- 2,6-DIFLUORO-3-METHYLANILINE
-
- MDL: MFCD06660182
- インチ: InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
- InChIKey: ZMNJSSZHDRBGNN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=C(C=C1)F)N)F
計算された属性
- せいみつぶんしりょう: 143.05465555g/mol
- どういたいしつりょう: 143.05465555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- ようかいど: Soluble in organic solvents.
2,6-Difluoro-3-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26656-5g |
2,6-Difluoro-3-methylaniline, 97% |
144851-63-8 | 97% | 5g |
¥10205.00 | 2023-03-16 | |
Key Organics Ltd | JS-4368-1MG |
2,6-Difluoro-3-methylaniline |
144851-63-8 | >97% | 1mg |
£37.00 | 2025-02-09 | |
Enamine | EN300-115864-5.0g |
2,6-difluoro-3-methylaniline |
144851-63-8 | 95% | 5.0g |
$251.0 | 2023-07-04 | |
Apollo Scientific | PC51074-5g |
2,6-Difluoro-3-methylaniline |
144851-63-8 | 98% | 5g |
£117.00 | 2023-09-02 | |
abcr | AB212232-10 g |
2,6-Difluoro-3-methylaniline, 97%; . |
144851-63-8 | 97% | 10g |
€413.80 | 2023-05-06 | |
Apollo Scientific | PC51074-1g |
2,6-Difluoro-3-methylaniline |
144851-63-8 | 98% | 1g |
£33.00 | 2023-09-02 | |
eNovation Chemicals LLC | Y1249814-10g |
2,6-DIFLUORO-3-METHYLANILINE |
144851-63-8 | 95%+ | 10g |
$430 | 2024-06-06 | |
Enamine | EN300-115864-0.1g |
2,6-difluoro-3-methylaniline |
144851-63-8 | 95% | 0.1g |
$30.0 | 2023-07-04 | |
abcr | AB212232-1 g |
2,6-Difluoro-3-methylaniline, 97%; . |
144851-63-8 | 97% | 1g |
€98.70 | 2023-05-06 | |
abcr | AB212232-1g |
2,6-Difluoro-3-methylaniline, 97%; . |
144851-63-8 | 97% | 1g |
€98.60 | 2025-02-15 |
2,6-Difluoro-3-methylaniline 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
2,6-Difluoro-3-methylanilineに関する追加情報
Introduction to 2,6-Difluoro-3-methylaniline (CAS No. 144851-63-8)
2,6-Difluoro-3-methylaniline (CAS No. 144851-63-8) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science due to its unique chemical properties and potential applications. This compound is characterized by its aromatic ring structure substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position, which imparts specific reactivity and biological activity.
The chemical structure of 2,6-Difluoro-3-methylaniline can be represented as C8H9F2N. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug design and development. Additionally, the methyl group provides steric hindrance, which can influence the compound's reactivity and binding properties.
In recent years, 2,6-Difluoro-3-methylaniline has been extensively studied for its potential use in the synthesis of various pharmaceuticals and advanced materials. One of the key areas of research involves its application in the development of new drugs for treating neurological disorders, cancer, and other diseases. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it a promising candidate for central nervous system (CNS) drug discovery.
A study published in the Journal of Medicinal Chemistry highlighted the use of 2,6-Difluoro-3-methylaniline as a key intermediate in the synthesis of novel serotonin receptor ligands. These ligands have shown potential in modulating serotonin levels in the brain, which could lead to new treatments for depression and anxiety disorders. The researchers found that compounds derived from 2,6-Difluoro-3-methylaniline exhibited high selectivity and potency, making them valuable leads for further drug development.
Beyond pharmaceutical applications, 2,6-Difluoro-3-methylaniline has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of organic semiconductors and polymers used in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. A recent study in the Journal of Materials Chemistry C demonstrated that derivatives of 2,6-Difluoro-3-methylaniline could enhance the efficiency and stability of OLEDs by improving charge transport properties.
The synthesis of 2,6-Difluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of 2,6-difluorotoluene followed by reduction to form the aniline derivative. Advanced synthetic methods have been developed to improve yield and purity, making large-scale production feasible for industrial applications.
In terms of safety and handling, while 2,6-Difluoro-3-methylaniline is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when handling this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks.
The future outlook for 2,6-Difluoro-3-methylaniline is promising. Ongoing research continues to explore new applications and derivatives that could expand its utility in both medicinal chemistry and materials science. As more studies are conducted and new findings are reported, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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